![molecular formula C17H27N5O B2876660 1-(4-(6-(吡咯烷-1-基)嘧啶-4-基)哌嗪-1-基)戊-1-酮 CAS No. 1797656-12-2](/img/structure/B2876660.png)
1-(4-(6-(吡咯烷-1-基)嘧啶-4-基)哌嗪-1-基)戊-1-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a complex organic molecule that contains several functional groups, including a pyrrolidine ring, a pyridazinone ring, and a piperazine ring . These functional groups are commonly found in many biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, general methods for synthesizing similar compounds involve various types of reactions. For instance, pyrrolidine derivatives can be synthesized from different cyclic or acyclic precursors . Pyridazinones can be synthesized by the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Molecular Structure Analysis
The pyrrolidine ring in the compound is a five-membered nitrogen heterocycle. This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .科学研究应用
哌嗪基谷氨酸吡啶类作为 P2Y12 拮抗剂
Parlow 等人 (2010) 的一项研究探索了哌嗪基谷氨酸吡啶类作为强效口服生物利用度 P2Y12 拮抗剂的开发,用于抑制血小板聚集。本研究证明了哌嗪衍生物在开发靶向血小板聚集的治疗剂中的潜力,血小板聚集是血栓性疾病的关键因素。该研究通过吡啶和哌嗪部分的修饰优化了药代动力学和物理化学性质,强调了结构修饰在增强生物活性和生物利用度中的重要性 Parlow et al., 2010。
用于反应性控制的硝代氧自由基
Kinoshita 等人 (2009) 开发了新型硝代氧自由基,重点是哌啶和吡咯烷衍生物,用于控制与抗坏血酸的反应性。这些化合物因其作为抗氧化剂和在其他各种应用中的作用而受到认可,突出了硝代氧自由基在药物化学和材料科学中的重要性。该研究旨在增强稳定性和反应性,为设计更有效的抗氧化剂和其他功能性分子提供见解 Kinoshita et al., 2009。
具有肾上腺能活性的吡咯烷-2-酮和吡咯烷衍生物
Malawska 等人 (2002) 合成了一系列 1-取代吡咯烷-2-酮和吡咯烷衍生物,并评估了它们的心电图、抗心律失常和抗高血压活性。本研究指出了此类化合物在心血管疾病中的治疗潜力,说明了结构修饰在实现特定药理作用中的作用 Malawska et al., 2002。
用于抗炎和镇痛活性的嘧啶和双嘧啶衍生物
Sondhi 等人 (2007) 专注于合成嘧啶衍生物,以用于潜在的抗炎和镇痛应用。通过将各种胺与异硫氰酸酯化合物缩合,该研究生成了一系列衍生物,突出了嘧啶结构在开发药理剂中的用途。这项工作强调了杂环化合物的多种治疗应用,包括疼痛管理和炎症控制 Sondhi et al., 2007。
属性
IUPAC Name |
1-[4-(6-pyrrolidin-1-ylpyridazin-4-yl)piperazin-1-yl]pentan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O/c1-2-3-6-17(23)22-11-9-20(10-12-22)15-13-16(19-18-14-15)21-7-4-5-8-21/h13-14H,2-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAOXOQZUIXLJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCN(CC1)C2=CC(=NN=C2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。